2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
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Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a derivative of benzo[b][1,4]dioxine and is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method benefits from the proper choice of solvent and reaction temperature, which helps in reducing side reactions and increasing yield and purity .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, it binds to the PARP1 enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Another derivative of benzo[b][1,4]dioxine with similar structural features.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is unique due to its specific functional groups and its potential as a PARP1 inhibitor. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
90563-91-0 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7;/h1-2,5H,3-4H2,(H2,10,11);1H |
InChI Key |
XOMDNPINFOGVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N.Cl |
Origin of Product |
United States |
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